N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BDP-9066, is a novel compound that has been developed for its potential therapeutic use in various diseases. The compound belongs to the benzodioxine family and has been found to exhibit promising pharmacological properties.
Mechanism of Action
The exact mechanism of action of N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It may also inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and inflammation. It has also been shown to reduce fever in animal models of pyrexia. In addition, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its potent anti-inflammatory and analgesic activities. It may be useful in the treatment of various inflammatory and painful conditions. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for the study of N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of research could be the development of more effective formulations of the compound to improve its solubility and bioavailability. Another area of research could be the investigation of the compound's potential neuroprotective effects in human clinical trials. Additionally, this compound may have potential applications in the treatment of other diseases such as cancer, diabetes, and cardiovascular disease, which could be explored in future studies.
Synthesis Methods
The synthesis of N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several steps. The starting material is 3-chloro-4-nitroaniline, which is reacted with butyric anhydride to form N-(4-butyrylamino)-3-chloro-4-nitroaniline. This intermediate is then reduced using palladium on carbon to obtain N-(4-butyrylamino)-3-chloroaniline. Finally, the benzodioxine ring is formed by reacting N-(4-butyrylamino)-3-chloroaniline with phthalic anhydride in the presence of sulfuric acid.
Scientific Research Applications
N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. In addition, this compound has been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C19H19ClN2O4 |
---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
N-[4-(butanoylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C19H19ClN2O4/c1-2-3-18(23)22-15-6-5-13(11-14(15)20)21-19(24)12-4-7-16-17(10-12)26-9-8-25-16/h4-7,10-11H,2-3,8-9H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
HRTGFNCFUGJCSS-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)Cl |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)Cl |
Origin of Product |
United States |
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